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molecular formula C10H14N2O4S B8299608 6-Ethyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester

6-Ethyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester

Cat. No. B8299608
M. Wt: 258.30 g/mol
InChI Key: AGJZSFQPCOOYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299086B2

Procedure details

The title compound is obtained as a yellow solid (107 mg) in analogy to 6-ethyl-2-methanesulfonyl-pyrimidine-4-carboxylic acid ethyl ester starting from 2-methylsulfanyl-6-propyl-pyrimidine-4-carboxylic acid ethyl ester; LC-MS: tR=0.85 min, [M+H]+=272.96.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10]([CH2:12][CH3:13])[N:9]=[C:8]([S:14]([CH3:17])(=[O:16])=[O:15])[N:7]=1)=[O:5])[CH3:2].[CH2:18](OC(C1C=C(CCC)N=C(SC)N=1)=O)C>>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10]([CH2:12][CH2:13][CH3:18])[N:9]=[C:8]([S:14]([CH3:17])(=[O:16])=[O:15])[N:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=NC(=C1)CC)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=NC(=C1)CCC)SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=NC(=C1)CCC)S(=O)(=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 107 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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